Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate
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Overview
Description
Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of a methoxyethoxy group and a hydroxyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate typically involves the esterification of 5-hydroxy-2-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to maximize yield and purity. This may involve the use of continuous flow reactors, higher purity reagents, and more efficient catalysts to streamline the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and methoxyethoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl 5-hydroxy-2-methoxybenzoate: Lacks the methoxyethoxy group, which can affect its solubility and reactivity.
Methyl 2-hydroxy-5-methoxybenzoate: Differently positioned hydroxyl and methoxy groups, leading to variations in chemical behavior and applications.
Methyl 5-hydroxy-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxyethoxy group, impacting its physical and chemical properties.
Uniqueness: Methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate is unique due to the presence of both a hydroxyl group and a methoxyethoxy group, which confer distinct chemical properties and potential applications compared to its analogs. This combination of functional groups can enhance its solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
methyl 5-hydroxy-2-(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-5-6-16-10-4-3-8(12)7-9(10)11(13)15-2/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYCSKITBKLXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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